Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate
CAS No.:
VCID: VC18180188
Molecular Formula: C11H12F3NO2
Molecular Weight: 247.21 g/mol
* For research use only. Not for human or veterinary use.

Description |
Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate is a complex organic compound belonging to the class of esters and amines. It features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and potential medicinal properties. This compound is often encountered in its hydrochloride salt form, which improves solubility and stability in various applications. Synthesis MethodsSeveral methods have been documented for synthesizing Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate:
Biological Activity and ApplicationsPreliminary studies suggest that Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate may interact with neurotransmitter receptors, influencing pathways related to mood regulation and pain perception. Further research is needed to fully elucidate these interactions.
Chemical ReactionsMethyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate participates in several types of chemical reactions typical for amines and esters:
Hydrochloride Salt FormThe hydrochloride salt form of Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate is notable for its improved solubility and stability. This form is often used in research settings due to its enhanced properties.
|
||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 2-(methylamino)-2-(4-(trifluoromethyl)phenyl)acetate | ||||||||||||||||||
Molecular Formula | C11H12F3NO2 | ||||||||||||||||||
Molecular Weight | 247.21 g/mol | ||||||||||||||||||
IUPAC Name | methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate | ||||||||||||||||||
Standard InChI | InChI=1S/C11H12F3NO2/c1-15-9(10(16)17-2)7-3-5-8(6-4-7)11(12,13)14/h3-6,9,15H,1-2H3 | ||||||||||||||||||
Standard InChIKey | STMZNGHFDRDDTN-UHFFFAOYSA-N | ||||||||||||||||||
Canonical SMILES | CNC(C1=CC=C(C=C1)C(F)(F)F)C(=O)OC | ||||||||||||||||||
PubChem Compound | 54918209 | ||||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume